Rizatriptan N10-Óxido-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

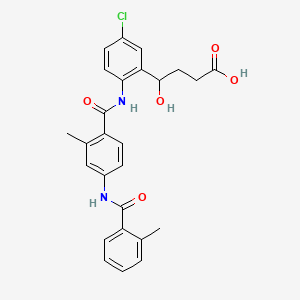

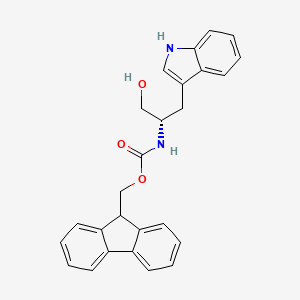

Rizatriptan N10-Oxide-d6: is a deuterated derivative of Rizatriptan, a selective serotonin 5-HT1B and 5-HT1D receptor agonist used primarily in the treatment of migrainesThe deuterium labeling (d6) is used to study the pharmacokinetics and metabolic pathways of Rizatriptan by providing a stable isotope for mass spectrometry analysis .

Aplicaciones Científicas De Investigación

Rizatriptan N10-Oxide-d6 is used extensively in scientific research, including:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s metabolic pathways using mass spectrometry.

Metabolic Studies: Understanding the metabolism of Rizatriptan and its derivatives in biological systems.

Drug Development: Investigating the efficacy and safety of new migraine treatments.

Analytical Chemistry: Serving as a reference standard in analytical methods development

Mecanismo De Acción

Target of Action

Rizatriptan N10-Oxide-d6 primarily targets the 5-HT 1B and 5-HT 1D receptors on intracranial blood vessels and sensory nerves of the trigeminal system . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of various biological and neurological processes.

Mode of Action

Rizatriptan N10-Oxide-d6 acts as a selective agonist for the 5-HT 1B and 5-HT 1D receptors . By binding to these receptors, it causes vasoconstriction of intracranial extracerebral blood vessels . This interaction is thought to occur primarily via 5-HT 1B receptors . Additionally, Rizatriptan N10-Oxide-d6 inhibits nociceptive neurotransmission in trigeminal pain pathways .

Biochemical Pathways

The primary biochemical pathway affected by Rizatriptan N10-Oxide-d6 is the serotonergic pathway . By acting on the 5-HT 1B and 5-HT 1D receptors, it influences the serotonin levels in the brain, leading to vasoconstriction and inhibition of nociceptive neurotransmission .

Pharmacokinetics

N-monodesmethyl-rizatriptan is a minor metabolite with a pharmacological activity comparable to the parent compound’s . The absorption of Rizatriptan N10-Oxide-d6 is approximately 90%, but it experiences a moderate first-pass effect, resulting in a bioavailability estimate of 47% .

Result of Action

The action of Rizatriptan N10-Oxide-d6 results in the relief of migraine-associated symptoms . It achieves this by reducing the swelling of blood vessels surrounding the brain, which results in the headache pain of a migraine attack .

Action Environment

The action, efficacy, and stability of Rizatriptan N10-Oxide-d6 can be influenced by various environmental factors. For instance, factors such as the patient’s renal and hepatic function can affect the drug’s metabolism and excretion . Furthermore, the drug’s absorption and bioavailability can be influenced by the patient’s age, gender, and race .

Análisis Bioquímico

Biochemical Properties

The primary route of Rizatriptan N10-Oxide-d6 metabolism is via oxidative deamination by monoamine oxidase-A (MAO-A) to the indole acetic acid metabolite . The metabolites of Rizatriptan N10-Oxide-d6 include triazolomethyl-indole-3-acetic acid, rizatriptan-N (10)-oxide, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate, and N (10)-monodesmethyl-rizatriptan .

Cellular Effects

Rizatriptan N10-Oxide-d6, as a selective 5-HT 1B and 5-HT1D receptor agonist, is used in the treatment of migraines . It is reported to reach the maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans .

Molecular Mechanism

Rizatriptan N10-Oxide-d6 works by binding with high affinity to human cloned 5-HT1B and 5-HT1D receptors . It shows weak affinity for other 5-HT1 receptor subtypes (5-HT1A, 5-HT1E, and 5-HT1F) and the 5-HT7 receptor, but has no significant activity at 5-HT2, 5-HT3, α- and β-adrenergic, dopaminergic, histaminergic, muscarinic or benzodiazepine receptors .

Temporal Effects in Laboratory Settings

Rizatriptan N10-Oxide-d6 is reported to have a relatively shorter elimination half-life than other triptans . In a two-period, single i.v. (3 mg, 30-min infusion), and single oral (10 mg) dose study with [ (14)C]rizatriptan in six healthy human males, total recovery of radioactivity was approximately 94%, with unchanged rizatriptan and its metabolites being excreted mainly in the urine .

Metabolic Pathways

Rizatriptan N10-Oxide-d6 is metabolized primarily via oxidative deamination by monoamine oxidase-A (MAO-A) to the indole acetic acid metabolite . The metabolites of Rizatriptan N10-Oxide-d6 include triazolomethyl-indole-3-acetic acid, rizatriptan-N (10)-oxide, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate, and N (10)-monodesmethyl-rizatriptan .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Rizatriptan N10-Oxide-d6 involves multiple steps, starting from the appropriate indole derivative. The key steps include:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

N-Alkylation: The indole core is then alkylated with a triazole derivative using a suitable base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

Deuteration: The N,N-dimethyl groups are replaced with N,N-bis(methyl-d3) groups through a deuterium exchange reaction using deuterated methyl iodide (CD3I) in the presence of a strong base like potassium carbonate.

Oxidation: The final step involves the oxidation of the amine to the N-oxide using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane

Industrial Production Methods

Industrial production of Rizatriptan N10-Oxide-d6 follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.

Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Quality Control: Employing analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Rizatriptan N10-Oxide-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

Reduction: The N-oxide group can be reduced back to the amine using reducing agents like zinc and acetic acid.

Substitution: The triazole and indole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid in dichloromethane.

Reduction: Zinc in acetic acid or sodium borohydride in methanol.

Substitution: Various electrophiles or nucleophiles in the presence of suitable catalysts or bases.

Major Products

Oxidation: Higher oxidation state derivatives.

Reduction: Rizatriptan-d6.

Substitution: Substituted triazole or indole derivatives.

Comparación Con Compuestos Similares

Rizatriptan N10-Oxide-d6 is compared with other triptans, such as:

Sumatriptan: Another 5-HT1B/1D receptor agonist used for migraine treatment. Rizatriptan has a faster onset of action but a shorter half-life compared to sumatriptan.

Zolmitriptan: Similar mechanism of action but different pharmacokinetic properties.

Eletriptan: Higher affinity for 5-HT1B/1D receptors but with a longer half-life.

Similar Compounds

- Sumatriptan

- Zolmitriptan

- Eletriptan

- Naratriptan

- Almotriptan

- Frovatriptan

- Lasmiditan

- Rimegepant

- Ubrogepant .

Propiedades

Número CAS |

1261392-57-7 |

|---|---|

Fórmula molecular |

C15H19N5O |

Peso molecular |

291.388 |

Nombre IUPAC |

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |

InChI |

InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3/i1D3,2D3 |

Clave InChI |

DQTBNOJGXNZYDG-WFGJKAKNSA-N |

SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-] |

Sinónimos |

N,N-(Dimethyl-d6)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine N-Oxide; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.